N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazoles, such as the one in the compound , involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide” consists of a five-membered heterocyclic ring system, which includes two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Scientific Research Applications
Anticancer Activity
Compounds containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their anticancer properties against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Some derivatives have shown higher anticancer activities than reference drugs, highlighting the potential of oxadiazole derivatives in cancer treatment research (Ravinaik et al., 2021).
Antimicrobial Agents
A clubbed quinazolinone and 4-thiazolidinone series, including structures related to oxadiazoles, have demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest the applicability of such compounds in developing new antimicrobial agents (Desai et al., 2011).
Optoelectronic Properties
Oxadiazole-based picolinic acid derivatives have been synthesized and characterized for their use in polymer light-emitting devices (PLEDs). These studies provide insights into improving the optoelectronic properties of iridium complexes, which are crucial for enhancing the performance of PLEDs (Xiao et al., 2009).
Enzyme Inhibition
Novel oxadiazole derivatives have been explored for their potential as enzyme inhibitors, with some showing promising activity against specific targets. This research contributes to the drug discovery process by identifying new scaffolds for enzyme inhibition, which could be pivotal in treating various diseases (Stankiewicz et al., 2021).
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group were revealed to form intramolecular hydrogen bonds .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been found to impact various pathways related to cancer therapy, age-related diseases, and antimicrobial activity .
Pharmacokinetics
The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects .
Action Environment
It’s worth noting that the stability and activity of similar 1,2,4-oxadiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-oxadiazoles, a related class of compounds, have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it is plausible that N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given the known activities of related 1,3,4-oxadiazoles, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known activities of related compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that related compounds undergo multistep processes involving both oxidation and conjugation reactions .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYODGYQWKNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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